3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide
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Overview
Description
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(4-substitutedpiperazin-1-yl) methyl-1H-indole derivatives: These compounds share a similar piperazine moiety and have been studied for their cytotoxic activity.
N-aryl-N’-pyrimidin-4-yl ureas: These compounds are potent inhibitors of fibroblast growth factor receptor tyrosine kinases and have shown significant antitumor activity.
Uniqueness
3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is unique due to its specific structure and the presence of both piperazine and hydroxypropanimidamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
1017021-20-3 |
---|---|
Molecular Formula |
C9H20N4O |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
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